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Biotin-PEG4-NHS

Cat. No.: B7840624
M. Wt: 588.7 g/mol
InChI Key: DTLVBHCSSNJCMJ-UHFFFAOYSA-N
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Description

Significance of Biotinylation in Contemporary Biomolecular Research

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, holds significant importance in contemporary biomolecular research due to the extraordinary affinity between biotin and avidin (B1170675) or streptavidin proteins. This non-covalent interaction is one of the strongest known protein-ligand interactions, with a dissociation constant (Kd) typically around 10-14 to 10-15 M excedr.comwikipedia.org. This robust and specific binding forms the basis for numerous detection, purification, and immobilization strategies in molecular biology and biochemistry thermofisher.comcreative-proteomics.comcreative-diagnostics.com.

The small size of the biotin molecule (244.31 Da) is another key advantage, as it is generally unlikely to interfere significantly with the biological activity or function of the molecule being labeled excedr.comwikipedia.orgcreative-diagnostics.comfishersci.com. Biotinylation is routinely used in various applications, including enzyme-linked immunosorbent assay (ELISA), Western blot analysis, immunohistochemistry (IHC), immunoprecipitation (IP), affinity purification, cell surface labeling, and flow cytometry (FACS) excedr.comthermofisher.comcreative-proteomics.comcreative-diagnostics.com2bscientific.com. It is also valuable for studying protein-protein interactions and post-translational modifications like ubiquitylation wikipedia.org.

Evolution of Linker Technologies in Bioconjugation

The field of bioconjugation, which involves the chemical coupling of two biomolecules or a biomolecule and a synthetic compound, has seen significant evolution in linker technologies. Early bioconjugation efforts faced challenges related to linker stability, specificity of attachment, and the potential for the linker or conjugated molecule to negatively impact the function of the biomolecule acs.org. The development of more sophisticated linkers has been driven by the need for improved control over the conjugation process and enhanced properties of the resulting bioconjugates.

Linkers serve as chemical bridges, connecting different molecular entities while ideally maintaining the biological activity of the biomolecule and providing desired characteristics such as solubility, stability, and targeted release in specific environments chempep.comnih.gov. The evolution has moved towards linkers with defined lengths, specific reactivity, and in some cases, cleavable elements that allow for the release of the conjugated molecule under specific biological conditions chempep.comnih.govnjbio.com. This progress is particularly evident in the development of antibody-drug conjugates (ADCs), where the linker design significantly impacts the potency, selectivity, and pharmacokinetics of the therapeutic agent acs.orgnih.govresearchgate.net.

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation Strategies

Polyethylene glycol (PEG) linkers have become indispensable tools in modern bioconjugation strategies due to their unique and beneficial properties chempep.combroadpharm.com. PEG is a synthetic, hydrophilic, and generally non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units chempep.comsigmaaldrich.comthermofisher.com. The incorporation of PEG linkers into bioconjugates offers several advantages:

Increased Water Solubility: The hydrophilic nature of PEG enhances the solubility of conjugated molecules, particularly hydrophobic ones, in aqueous environments chempep.combroadpharm.comthermofisher.com. This is crucial for biological applications where reactions and interactions occur in aqueous solutions.

Reduced Immunogenicity: PEG is generally considered non-immunogenic, which can help to reduce unwanted immune responses against the conjugated biomolecule chempep.combroadpharm.comsigmaaldrich.comthermofisher.com.

Reduced Non-specific Binding: The hydration shell formed by PEG can minimize non-specific binding of the bioconjugate to other molecules or surfaces, reducing background noise in assays and potentially improving pharmacokinetic profiles by reducing clearance by the reticuloendothelial system chempep.comsigmaaldrich.comthermofisher.comkoreascience.kr.

Increased Hydrodynamic Volume: PEGylation increases the apparent size of the conjugated molecule, which can prolong its circulation half-life by reducing renal filtration chempep.combroadpharm.comsigmaaldrich.com.

Flexibility: The flexible nature of the PEG chain provides a spacer arm that can reduce steric hindrance between the conjugated molecules and their binding partners, potentially improving binding efficiency in assays like those involving biotin and streptavidin thermofisher.comavantorsciences.comdojindo.comlumiprobe.com.

PEG linkers are available in various lengths and architectures, including discrete lengths like the tetraethylene glycol (PEG4) unit found in Biotin-PEG4-NHS chempep.combroadpharm.comthermofisher.com. This allows for precise control over the spacing between the conjugated entities.

Overview of Amine-Reactive Biotinylation Reagents

Amine groups, particularly the ε-amines of lysine (B10760008) residues and the N-terminal α-amines, are the most common targets for biotinylation in proteins due to their abundance thermofisher.comavantorsciences.comalfa-chemistry.comgbiosciences.comwikidoc.org. A variety of amine-reactive biotinylation reagents have been developed to facilitate the covalent attachment of biotin to these functional groups thermofisher.comavantorsciences.comalfa-chemistry.com.

One of the most widely used classes of amine-reactive reagents is the N-hydroxysuccinimide (NHS) esters thermofisher.comfishersci.comavantorsciences.comalfa-chemistry.comwikidoc.org. NHS esters react efficiently with primary amines under mild alkaline conditions (typically pH 7-9) to form stable amide bonds, releasing N-hydroxysuccinimide as a leaving group fishersci.comdojindo.comlumiprobe.comalfa-chemistry.comgbiosciences.comwikidoc.orgigem.org.

NHS ester biotinylation reagents can be broadly categorized based on their water solubility. Standard NHS esters are generally water-insoluble and require dissolution in organic solvents like DMSO or DMF before being added to aqueous reaction mixtures thermofisher.comavantorsciences.comdojindo.comwikidoc.org. These reagents can cross cell membranes, allowing for the biotinylation of intracellular components thermofisher.comavantorsciences.comwikidoc.org.

In contrast, sulfo-NHS esters are water-soluble due to the presence of a charged sulfonate group on the succinimide (B58015) ring thermofisher.comfishersci.comavantorsciences.comalfa-chemistry.comgbiosciences.comwikidoc.org. This charge prevents them from efficiently crossing intact cell membranes, making them ideal for selective cell surface biotinylation thermofisher.comfishersci.comavantorsciences.comgbiosciences.comwikidoc.org.

This compound ester falls into the category of NHS ester biotinylation reagents but incorporates a PEG4 spacer arm. This PEG linker enhances the water solubility of the reagent compared to standard hydrophobic NHS esters and helps to reduce aggregation of labeled proteins avantorsciences.comlumiprobe.combpsbioscience.com. The NHS ester moiety in this compound is reactive towards primary amines, forming a stable amide linkage and effectively conjugating the biotin tag to the target molecule lumiprobe.comcaymanchem.combroadpharm.com.

The reaction between an NHS ester and a primary amine involves a nucleophilic attack by the amine nitrogen on the carbonyl carbon of the NHS ester, followed by the elimination of the N-hydroxysuccinimide group igem.org. This reaction is generally rapid and efficient under appropriate buffer conditions fishersci.comalfa-chemistry.comwikidoc.org.

While NHS esters are highly effective, it is important to note that they are susceptible to hydrolysis in aqueous solutions, particularly at higher pH, which competes with the amine reaction fishersci.comwikidoc.orgwindows.net. Therefore, NHS ester reagents like this compound should be dissolved immediately before use, and stock solutions in aqueous buffers are generally not stable for long periods bpsbioscience.comwindows.netmedchemexpress.com.

Other amine-reactive groups used in biotinylation include tetrafluorophenyl (TFP) esters, which can offer greater stability against hydrolysis and function at slightly more alkaline pH compared to NHS esters thermofisher.com. The choice of amine-reactive biotinylation reagent depends on the specific application, including the target molecule, desired solubility, and whether cell membrane permeability is required thermofisher.comavantorsciences.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40N4O10S B7840624 Biotin-PEG4-NHS

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O10S/c30-20(4-2-1-3-19-24-18(17-40-19)27-25(34)28-24)26-8-10-36-12-14-38-16-15-37-13-11-35-9-7-23(33)39-29-21(31)5-6-22(29)32/h18-19,24H,1-17H2,(H,26,30)(H2,27,28,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLVBHCSSNJCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies of Biotin Peg4 Nhs and Its Analogues

Established Synthetic Pathways for N-Hydroxysuccinimide Esters

N-Hydroxysuccinimide (NHS) esters are valuable activated carboxylic acid derivatives frequently employed in organic synthesis, notably for amide bond formation with primary amines. amerigoscientific.comchemicalbook.comresearchgate.net A traditional and widely utilized method for preparing NHS esters involves the coupling of N-hydroxysuccinimide with a carboxylic acid in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). amerigoscientific.comchemicalbook.comresearchgate.netnih.gov This reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by N-hydroxysuccinimide to yield the NHS ester and a urea (B33335) byproduct. amerigoscientific.com

More recent advancements have introduced alternative synthetic routes, including the coupling of alcohols or aldehydes with N-hydroxysuccinimide under oxidizing conditions, often utilizing agents like 2-iodobenzoic acid (IBX). amerigoscientific.com Palladium-catalyzed carbonylation reactions have also been explored for the synthesis of NHS esters from (het)aryl halides and N-hydroxysuccinimide under carbon monoxide pressure. amerigoscientific.com

Functional Group Reactivity in Biotin-PEG4-NHS Synthesis

In the synthesis of this compound, the key functional groups involved are the carboxylic acid group of biotin (B1667282), the hydroxyl group of N-hydroxysuccinimide, and the terminal reactive group that will ultimately become the NHS ester. The synthesis typically involves activating the carboxyl group of biotin to react with the hydroxyl group of N-hydroxysuccinimide, forming the stable NHS ester linkage. This activation is commonly achieved using carbodiimides or other coupling reagents. amerigoscientific.comchemicalbook.comresearchgate.net The PEG4 spacer is incorporated to provide length and hydrophilicity, and its synthesis involves linking ethylene (B1197577) glycol units. The final NHS ester moiety is highly reactive towards primary amines under slightly alkaline conditions (pH 7-9), forming a stable amide bond. broadpharm.comlumiprobe.comamsbio.comthermofisher.com This amine reactivity is central to the utility of this compound as a biotinylation reagent. broadpharm.comlumiprobe.comamsbio.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound and related NHS esters. Factors such as solvent choice, coupling reagent, temperature, reaction time, and purification methods significantly impact the outcome. For instance, in the synthesis of related PEGylated compounds, solvent systems like DMF/DCM mixtures have been used to maximize reactant solubility. Coupling reagents such as HBTU have shown higher yields compared to EDC in certain conjugations. Maintaining appropriate temperatures, such as 25°C, can prevent decomposition of sensitive moieties like DBCO. Reaction times of 18-24 hours have been reported to ensure high conversion rates.

Purification techniques like reverse-phase HPLC are commonly employed to remove unreacted starting materials and byproducts, ensuring high purity of the final NHS ester product. Solubility and precipitation control are also critical, with strategies like limiting reactant concentration and controlling solvent composition used to prevent aggregation. Stoichiometric balancing of reactants is essential to minimize excess reagents and maximize conversion.

Synthesis of this compound Analogues for Specialized Research Applications

This compound serves as a versatile scaffold for generating a variety of analogues with tailored properties for specific research needs. These analogues often incorporate additional functional groups or cleavable linkers.

Cleavable this compound Derivatives (e.g., Disulfide Linkers)

Cleavable biotinylation reagents are valuable for applications where reversible labeling is desired, allowing for the release of the biotinylated molecule. One common strategy for creating cleavable biotin derivatives is the incorporation of a disulfide bond (-S-S-) within the linker. medchemexpress.combroadpharm.combroadpharm.com These disulfide bonds can be cleaved under reducing conditions using agents such as dithiothreitol (B142953) (DTT), beta-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). broadpharm.combroadpharm.com Examples include NHS-SS-biotin and Biotin-PEG4-S-S-NHS, which enable the introduction of a biotin moiety to primary amine-containing molecules, with the biotin label being removable upon reduction of the disulfide bond. medchemexpress.combroadpharm.com

Bifunctional and Multifunctional this compound Derivatives (e.g., with Alkyne, Azide (B81097), DBCO, Tetrazine Moieties)

Bifunctional and multifunctional derivatives of this compound are synthesized to enable more complex conjugations and applications, often leveraging click chemistry or other bioorthogonal reactions. These analogues typically feature the biotin moiety and the NHS ester, along with one or more additional reactive groups.

Alkyne and Azide Moieties: Biotin-PEG4 linkers can be synthesized with terminal alkyne or azide groups. biochempeg.commedchemexpress.comlumiprobe.combaseclick.eu These functionalities are key components in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC, copper-free click chemistry), allowing for conjugation to molecules bearing complementary azide or alkyne groups, respectively. biochempeg.commedchemexpress.comlumiprobe.combaseclick.eu Biotin-PEG4-Alkyne, for instance, is used in PROTAC synthesis and bioconjugation via CuAAC. biochempeg.com Biotin-PEG4-azide facilitates labeling of alkynylated molecules via click chemistry. lumiprobe.combaseclick.eu

DBCO Moieties: Dibenzocyclooctyne (DBCO) groups are employed for copper-free click chemistry (SPAAC) with azide-containing molecules. tocris.combroadpharm.com Biotin-PEG4-DBCO is a biotinylation reagent for labeling azide-containing biomolecules via SPAAC. tocris.combroadpharm.com Some complex linkers can even incorporate both DBCO and NHS ester functionalities, sometimes alongside biotin. medchemexpress.comcreative-biolabs.com

Tetrazine Moieties: Tetrazine groups participate in inverse electron demand Diels-Alder reactions (iEDDA), typically with trans-cyclooctenes (TCO). interchim.frlumiprobe.commedchemexpress.commedchemexpress.com Biotin-PEG4-tetrazine and Biotin-PEG4-methyltetrazine are examples of such reagents used in click chemistry for labeling with biotin. medchemexpress.commedchemexpress.com

These bifunctional and multifunctional linkers allow for orthogonal conjugation strategies, enabling the selective attachment of multiple molecules or the formation of complex architectures.

Design and Synthesis of Biotin-PEG4-containing Complex Molecular Probes

This compound and its derivatives are integral components in the design and synthesis of complex molecular probes for various biological and chemical applications. These probes leverage the high affinity of biotin for streptavidin/avidin (B1170675) for detection, capture, or targeting, while the PEG4 linker enhances solubility and reduces steric hindrance. The additional functional groups on derivatized this compound enable conjugation to targeting ligands, fluorescent dyes, cytotoxic agents, or other molecules.

For example, this compound ester has been used to introduce a biotin-PEG functional group into more complex structures, such as biotin-PEG4-piperazine-1,8-naphthalimide, which was designed as a potential antitumor agent. nih.gov The synthesis of this compound involved the condensation of an intermediate with this compound ester using coupling reagents like HATU and DIPEA. nih.gov

Mechanistic Investigations of Biotin Peg4 Nhs Bioconjugation Reactions

Nucleophilic Acyl Substitution Mechanism with Primary Amines

The core reaction between Biotin-PEG4-NHS and a primary amine-containing biomolecule is a nucleophilic acyl substitution. thermofisher.comthermofisher.comlumiprobe.com In this mechanism, the unprotonated primary amino group (-NH₂) on a biomolecule, such as a protein, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the NHS ester group on the this compound molecule. lumiprobe.com This attack forms a transient, unstable tetrahedral intermediate. mst.edu Subsequently, this intermediate collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a stable, covalent amide bond between the biotin-PEG4 moiety and the target molecule. thermofisher.commst.edu

The rate and efficiency of the bioconjugation reaction are significantly influenced by the solvent system. While the reaction is commonly performed in aqueous buffers, the use of polar aprotic organic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), can offer kinetic advantages. covachem.comlumiprobe.com

In aqueous solutions, the primary competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, rendering the reagent inactive. thermofisher.com The rate of this hydrolysis is significant and increases with pH. thermofisher.comthermofisher.com In contrast, anhydrous organic solvents like DMSO and DMF minimize this competing hydrolysis reaction, which can lead to higher modification efficiencies. covachem.com Consequently, the reaction in organic solvents can often proceed with a lower molar excess of the biotinylation reagent compared to reactions in aqueous buffers. covachem.com

Table 1: General Kinetic Parameters for NHS Ester Reactions
ParameterAqueous Solvent (pH 7.0, 0°C)Aqueous Solvent (pH 8.6, 4°C)Anhydrous Organic Solvent (e.g., DMSO)
Primary Reaction Aminolysis (Amide Bond Formation)Aminolysis (Amide Bond Formation)Aminolysis (Amide Bond Formation)
Major Competing Reaction HydrolysisRapid HydrolysisMinimal Hydrolysis
NHS Ester Half-life (Hydrolysis) ~4-5 hours thermofisher.com~10 minutes thermofisher.comSignificantly longer; hydrolysis is minimized covachem.com
Relative Reaction Efficiency ModerateLower (due to rapid hydrolysis)Higher covachem.com

The pH of the reaction buffer is a critical parameter that directly governs the efficiency of amide bond formation. The reaction relies on the primary amine being in its unprotonated, nucleophilic state (-NH₂). thermofisher.com The availability of the unprotonated amine is dictated by its pKa and the pH of the solution.

The optimal pH range for NHS ester reactions is generally between 7.2 and 8.5. thermofisher.comlumiprobe.com

Below pH 7: Most primary amines are predominantly in their protonated, ammonium (B1175870) form (-NH₃⁺), which is not nucleophilic, leading to a significant decrease in the reaction rate.

Within pH 7.2-8.5: This range provides a favorable balance, ensuring a sufficient concentration of deprotonated amines to react efficiently with the NHS ester while keeping the rate of hydrolysis manageable. lumiprobe.comthermofisher.com

Table 2: Effect of pH on NHS Ester Reactions
pH RangeState of Primary AmineRate of AminolysisRate of NHS Ester HydrolysisOverall Labeling Efficiency
< 7.0 Mostly Protonated (-NH₃⁺)Very SlowSlowPoor
7.2 - 8.5 Equilibrium between -NH₂ and -NH₃⁺OptimalModerateGood to Optimal thermofisher.comlumiprobe.com
> 8.5 Mostly Deprotonated (-NH₂)FastVery FastPoor to Moderate (due to reagent depletion) thermofisher.com

The choice of buffering agent is crucial for successful biotinylation with this compound. Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), are incompatible with this chemistry. windows.net The primary amine groups on these buffer molecules will compete with the target amines on the biomolecule for reaction with the NHS ester. windows.net This competitive reaction consumes the this compound reagent, reducing the labeling efficiency of the intended target and leading to the formation of biotinylated buffer molecules. Therefore, it is essential to use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate buffers for the conjugation reaction. thermofisher.com If a protein sample is in an amine-containing buffer, a buffer exchange step via dialysis or desalting is required prior to biotinylation. thermofisher.com

Selectivity in Protein Biotinylation with this compound

In protein chemistry, this compound is often used for general labeling, but controlling the site of biotinylation can be critical for preserving protein function. The selectivity of the reaction is determined by the availability and reactivity of different primary amines on the protein surface.

Proteins typically present multiple primary amines that are potential targets for this compound. These include the α-amino group at the N-terminus of each polypeptide chain and the ε-amino group in the side chain of lysine (B10760008) residues. thermofisher.comthermofisher.com Since proteins often contain numerous lysine residues distributed across their surface, labeling with NHS esters generally results in a heterogeneous population of biotinylated molecules, with biotin (B1667282) attached at various lysine sites and the N-terminus. nih.gov The ε-amino group of lysine is typically the most frequently labeled site due to its abundance and accessibility on the protein surface. thermofisher.comnih.gov

While general lysine labeling is common, specific applications may require more controlled, site-specific biotinylation to avoid disrupting active sites or antibody binding domains that may be rich in lysine residues.

One strategy to achieve preferential labeling of the N-terminal α-amino group is to exploit the difference in pKa values between the N-terminal α-amine and the lysine ε-amine. thermofisher.com The pKa of a typical N-terminal α-amino group is around 8.9, whereas the pKa of a lysine ε-amino group is higher, around 10.5. thermofisher.com By performing the labeling reaction at a lower pH, such as pH 6.5, a greater fraction of the N-terminal amines will be in the required deprotonated, nucleophilic state compared to the lysine side chains. covachem.comthermofisher.com This differential reactivity allows for the selective targeting of the N-terminus, which is particularly valuable for labeling peptides and smaller proteins where random lysine modification could be detrimental. thermofisher.com

Table 3: pKa Values and Labeling Conditions for Amine Selectivity
Amine GroupTypical pKaOptimal pH for General LabelingOptimal pH for Preferential N-Terminal Labeling
N-terminal α-amino ~8.9 thermofisher.com7.2 - 8.5~6.5 thermofisher.com
Lysine ε-amino ~10.5 thermofisher.com

A more advanced and highly specific strategy involves modifying the chemistry to target a unique, engineered site. One such method transforms the NHS ester into a more chemoselective thioester. nih.govnih.gov This is achieved by pre-reacting the this compound with a thiol-containing molecule like mercaptoethanesulfonate (MESNA). nih.govnih.gov The resulting biotin-PEG4-thioester can then undergo a native chemical ligation (NCL)-type reaction, which is highly specific for a cysteine residue located at the N-terminus of a protein. nih.govresearchgate.net This N-terminal cysteine can be introduced into the protein of interest through standard molecular biology techniques, such as incorporating a protease cleavage site (e.g., for TEV or SUMO protease) that leaves a cysteine at the newly formed N-terminus. nih.govresearchgate.net This two-step, one-pot method allows for highly stoichiometric and site-specific biotinylation, providing a powerful tool for creating homogeneously labeled proteins. nih.govnih.gov

Impact of Protein Conformation and Accessibility on Labeling Sites

The bioconjugation of this compound to proteins is critically dependent on the three-dimensional structure of the protein and the accessibility of potential labeling sites. The reagent covalently attaches to primary amines, most commonly the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain. thermofisher.comthermofisher.comthermofisher.com However, the mere presence of these residues does not guarantee a reaction. The protein's conformation, which dictates the local environment and solvent accessibility of each amine, is a determining factor in the efficiency and specificity of the labeling reaction. nih.govmdpi.com

Proteins in their native state adopt complex, folded structures where many amino acid residues are buried within the core, while others are exposed on the surface. nih.gov this compound, being a water-soluble and membrane-impermeable molecule, primarily reacts with primary amines exposed on the protein's surface. thermofisher.comgbiosciences.com Lysine residues located in the hydrophobic core or in tightly packed crevices are generally shielded from the reagent and thus will not be labeled. For instance, Bovine Serum Albumin (BSA) contains 59 primary amines, yet only up to 35 on the surface are typically available for reaction with amine-reactive esters. gbiosciences.com This heterogeneity in labeling is a direct consequence of the protein's tertiary structure.

The local microenvironment of a surface-exposed lysine residue also plays a significant role. Factors such as electrostatic energy, the number of hydrogen bonds the amine group is involved in, and the local pKa value can influence its nucleophilicity and reactivity towards the NHS ester. nih.gov A study investigating the biotinylation of the PH1033 protein from Pyrococcus horikoshii found that only seven of the twenty-two lysine residues were labeled when using a 1:1 molar ratio of protein to NHS-biotin. nih.gov A subsequent analysis combining experimental results with molecular dynamics simulations revealed that successful biotinylation correlated significantly with high solvent accessibility, favorable electrostatic energy, a lower number of hydrogen bonds, and the estimated pKa value of the lysine residue. nih.gov

Table 1: Factors Influencing Lysine Biotinylation in Protein PH1033

FactorCorrelation with LabelingRationale
Solvent Accessibility PositiveThe reactive amine group must be physically reachable by the this compound molecule. nih.gov
Electrostatic Energy SignificantThe local charge environment can affect the reactivity of the lysine's amino group. nih.gov
Hydrogen Bonding NegativeLysine residues engaged in extensive intramolecular hydrogen bonds are less available for reaction. nih.gov
Estimated pKa Value SignificantThe pKa influences the proportion of the amine group that is unprotonated and thus nucleophilic at a given pH. nih.gov

Furthermore, dynamic changes in protein conformation, such as those occurring during protein-protein interactions, can alter the accessibility of labeling sites. A quantitative study using an assay to profile biotinylation patterns (Q-POP) demonstrated how the formation of a heterodimer between the PB1 and PA subunits of the influenza RNA polymerase changed the labeling pattern of PB1. nih.gov Certain lysine residues that were accessible in the PB1 monomer became shielded within the protein-protein interface of the PB1-PA heterodimer, showing decreased biotinylation. Conversely, other lysine residues became more exposed due to conformational shifts upon binding, leading to increased labeling. nih.gov This illustrates that the labeling profile can provide insights into protein interaction interfaces and conformational changes.

Table 2: Change in Accessibility of PB1 Lysine Residues to NHS-Biotin Labeling upon Heterodimerization with PA

Lysine Residue in PB1Change in Accessibility upon Binding PAInterpretation
K265 DecreasedBecomes shielded, likely part of the protein-protein interaction interface. nih.gov
K121 IncreasedBecomes more exposed due to a conformational change in the PB1 structure. nih.gov
K737 No Significant ChangeRemains accessible and is likely not involved in the interaction interface or conformational changes. nih.gov

The flexible polyethylene (B3416737) glycol (PEG) spacer arm of this compound is designed to minimize steric hindrance, providing a long and flexible connection that helps the biotin moiety reach reactive sites that might be in slightly constrained positions. vectorlabs.combroadpharm.com However, this spacer cannot overcome the challenges posed by residues that are deeply buried or located at a sterically crowded protein interface. Ultimately, the labeling of a protein with this compound results in a heterogeneous population of molecules, with the distribution and stoichiometry of the biotin tag being a direct function of the protein's unique conformational and accessibility landscape. nih.gov

Advanced Methodologies for Biotin Peg4 Nhs Application in Protein and Peptide Research

Optimization of Biotinylation Protocols for Diverse Biomolecules

Effective biotinylation using Biotin-PEG4-NHS requires careful optimization of reaction conditions to control the extent of labeling and ensure the functionality of the modified biomolecule.

Determining Optimal Biotin-to-Protein Molar Ratios

The molar ratio of this compound to the target protein is a critical parameter for controlling the degree of biotinylation windows.netthermofisher.comaatbio.comthermofisher.cominterchim.frnwbiotec.comfishersci.com. The optimal ratio is dependent on several factors, including the protein's concentration, size, the number and distribution of accessible primary amines, and the desired level of biotin (B1667282) incorporation windows.netthermofisher.comnwbiotec.com. Generally, dilute protein solutions require a higher molar excess of the biotinylation reagent compared to concentrated solutions to achieve a similar level of incorporation windows.netthermofisher.comthermofisher.cominterchim.frnwbiotec.comfishersci.com.

For instance, when labeling IgG (approximately 150,000 MW), a 20-fold molar excess of biotin reagent is often recommended for a 2 mg/mL IgG solution, while a 12-fold molar excess may be sufficient for a 10 mg/mL IgG solution thermofisher.cominterchim.frnwbiotec.comfishersci.com. A starting point of a 10:1 molar ratio of Biotin-PEG4 to protein has also been suggested, with further optimization at ratios like 5:1, 15:1, and 20:1 if the initial result is too low or too high aatbio.com. For protein concentrations below 500 µg/mL, a 3:1 or 5:1 ratio might be recommended if a 1:1 ratio is insufficient sartorius.com.

The extent of biotin labeling is directly influenced by this ratio. Experiments using a 20-fold molar excess of this compound to label 1-10 mg/mL antibody (IgG) have been reported to result in the incorporation of 4-6 biotin groups per antibody molecule thermofisher.com. Adjusting this molar ratio allows researchers to fine-tune the level of biotinylation to suit specific downstream applications thermofisher.comthermofisher.com.

Control of Biotinylation Degree and Its Impact on Conjugate Functionality

Controlling the degree of biotinylation is essential because over-labeling can potentially impact the biological activity or binding affinity of the protein conjugate aatbio.com. While a certain level of biotinylation is necessary for effective detection or capture by avidin (B1170675)/streptavidin, excessive modification of lysine (B10760008) residues, which may be located in or near functional domains, can lead to a loss of function.

The degree of biotin incorporation can be estimated using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay windows.netthermofisher.cominterchim.frnwbiotec.com. This spectrophotometric method is based on the displacement of the HABA dye, which is bound to avidin and has maximal absorption at 500 nm, by the higher-affinity biotin windows.netthermofisher.cominterchim.frnwbiotec.com. The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample interchim.frnwbiotec.com. Other methods, such as fluorescence-based quantitation or mass spectrometry, can also be employed thermofisher.comnih.gov.

Monitoring the functional activity of the biotinylated protein alongside the determination of biotin incorporation is crucial during protocol optimization. This allows researchers to identify the optimal balance between sufficient labeling for detection/capture and the preservation of the protein's native function.

Strategies for Quenching Excess Biotin Reagent and Byproducts

Following the biotinylation reaction, it is necessary to quench any unreacted this compound reagent to prevent unwanted labeling and to remove reaction byproducts. The NHS-ester moiety is susceptible to hydrolysis, but excess reactive reagent can be effectively quenched by adding buffers containing primary amines, such as Tris or glycine (B1666218) windows.netthermofisher.comfishersci.cominterchim.frfishersci.comthermofisher.com. These amines compete with the primary amines on the protein for reaction with the NHS ester, effectively inactivating the remaining biotinylation reagent windows.netthermofisher.comthermofisher.com.

After quenching, the non-reacted biotinylation reagent and any byproducts or hydrolyzed reagent must be removed from the biotinylated protein sample. This is typically achieved through buffer exchange techniques such as dialysis or gel filtration (desalting columns) windows.netthermofisher.comthermofisher.comfishersci.cominterchim.frnwbiotec.comfishersci.comsartorius.com. Desalting columns offer a faster method for buffer exchange compared to dialysis windows.netsartorius.com. Proper removal of excess reagent is vital for the purity and performance of the biotinylated conjugate in downstream applications.

Impact of PEG4 Spacer Arm on Bioconjugate Properties and Applications

The PEG4 spacer arm in this compound plays a significant role in determining the properties of the resulting bioconjugate, offering several advantages over biotinylation reagents with shorter or purely hydrocarbon-based spacers.

Maintaining Solubility of Biotinylated Molecules

A key benefit of the PEG4 spacer arm is its hydrophilicity, which significantly enhances the water solubility of this compound and, importantly, transfers this increased solubility to the biotinylated protein or peptide thermofisher.comthermofisher.comaatbio.comthermofisher.comthermofisher.comthermofisher.comlumiprobe.comfishersci.atfishersci.comlumiprobe.com. This is particularly advantageous when working with proteins that may have a propensity to aggregate upon modification. Biotinylated antibodies, for example, have been shown to exhibit less aggregation when stored in solution after labeling with NHS-PEG4-Biotin compared to those labeled with reagents having only hydrocarbon spacers thermofisher.comthermofisher.comlumiprobe.comfishersci.atlumiprobe.com. This improved solubility helps maintain the stability and activity of the labeled biomolecule during storage and in various assay conditions thermofisher.comthermofisher.com.

Influence on Bioconjugate Stability and Long-Term Performance

The application of this compound in protein and peptide research relies significantly on the stability of both the reagent during the conjugation process and the resulting bioconjugate over time. This compound is a heterobifunctional linker featuring an N-hydroxysuccinimide (NHS) ester moiety for amine conjugation and a polyethylene (B3416737) glycol (PEG4) spacer arm terminating in a biotin group. Understanding the stability profiles of these components and their influence on the final bioconjugate is crucial for successful experimental outcomes and reliable long-term storage.

The NHS ester group is highly reactive towards primary amines, predominantly targeting lysine residues and the N-terminus of proteins and peptides, forming a stable amide bond glenresearch.combiochempeg.combroadpharm.combroadpharm.commedkoo.comthermofisher.comlumiprobe.com. This reaction is efficient under mild alkaline pH conditions, typically between pH 7 and 9 broadpharm.commedkoo.comthermofisher.comlumiprobe.comfishersci.combpsbioscience.com. However, a significant factor affecting the conjugation efficiency is the hydrolytic instability of the NHS ester in aqueous solutions lumiprobe.comfishersci.comthermofisher.comrsc.orggbiosciences.com. Hydrolysis, a competing reaction with amine conjugation, renders the NHS ester non-reactive fishersci.comthermofisher.com. The rate of hydrolysis is pH-dependent, increasing with higher pH values lumiprobe.comfishersci.comthermofisher.comgbiosciences.com. For this reason, NHS ester reagents, including this compound, are typically stored desiccated, and solutions for conjugation should be prepared immediately before use in anhydrous or carefully controlled aqueous environments fishersci.combpsbioscience.comthermofisher.comrsc.orgthermofisher.commedchemexpress.com. Despite the susceptibility of the NHS ester to hydrolysis, the amide bond formed upon successful conjugation to a primary amine is remarkably stable, ensuring the permanent attachment of the biotin-PEG4 moiety to the target protein or peptide glenresearch.combiochempeg.combroadpharm.combroadpharm.commedkoo.comthermofisher.comlumiprobe.comfishersci.com.

The inclusion of the tetraethylene glycol (PEG4) spacer arm in this compound plays a vital role in enhancing the properties and stability of the resulting bioconjugate, particularly in aqueous environments. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer widely used in bioconjugation to improve solubility and reduce aggregation thermofisher.comkoreascience.kraxispharm.com. The PEG4 linker increases the water solubility of the biotinylation reagent itself and, importantly, transfers this enhanced solubility to the biotinylated protein or peptide medkoo.comlumiprobe.comthermofisher.comthermofisher.combiochempeg.comcenmed.com. This increased hydrophilicity is critical for preventing protein aggregation, a common issue that can compromise the activity and stability of proteins during storage and in biological assays thermofisher.comthermofisher.combiochempeg.com. Studies have demonstrated that proteins labeled with PEG-containing biotin tags exhibit less aggregation during long-term storage compared to those labeled with reagents lacking PEG spacers thermofisher.comthermofisher.combiochempeg.com.

Beyond preventing aggregation, PEGylation can also influence the conformational stability of the conjugated protein, contributing to improved long-term performance and reduced susceptibility to degradation koreascience.kraxispharm.comnih.gov. While the specific impact can depend on the protein, the site of conjugation, and the length and architecture of the PEG linker, PEGylation has been shown to enhance resistance to proteolysis when it increases protein conformational stability nih.gov. The PEG chain can create a hydration shell around the protein, shielding it from the surrounding environment and potentially reducing interactions that lead to unfolding or degradation. koreascience.kr.

The biotin moiety itself forms one of the strongest known non-covalent interactions with avidin and streptavidin proteins (K

d ~ 10

-14 mol/L), and this interaction is highly stable across a range of pH, temperature, and salt conditions broadpharm.com. While the stability of the biotin-avidin interaction is distinct from the covalent stability of the bioconjugate formed by this compound, the integrity of the covalent linkage is essential for the biotin tag to remain attached to the target molecule, thereby enabling stable capture or detection via avidin or streptavidin.

Detailed Research Findings and Data Representation:

While specific quantitative data tables detailing the long-term stability of proteins conjugated with this compound across various conditions were not extensively available in the provided snippets, the qualitative findings regarding the impact of the NHS ester hydrolysis and the PEG linker's effect on solubility and aggregation can be summarized.

Table 1: Stability Considerations for this compound and its Bioconjugates

Component / AspectStability CharacteristicInfluence on Bioconjugate Stability & PerformanceNotes
NHS Ester Moiety Susceptible to hydrolysis in aqueous solutions; rate increases with pH. lumiprobe.comfishersci.comthermofisher.comgbiosciences.comAffects conjugation efficiency; requires fresh preparation of solutions and controlled reaction conditions. thermofisher.comthermofisher.comForms stable amide bond with primary amines. glenresearch.combiochempeg.combroadpharm.combroadpharm.commedkoo.comthermofisher.comlumiprobe.com
Amide Bond (formed by NHS ester) Highly stable covalent linkage. glenresearch.combiochempeg.combroadpharm.combroadpharm.commedkoo.comthermofisher.comlumiprobe.comfishersci.comEnsures permanent attachment of biotin-PEG4 to the target molecule for long-term integrity.Formed by reaction with primary amines (lysine residues, N-terminus). glenresearch.comthermofisher.comfishersci.combpsbioscience.com
PEG4 Spacer Arm Hydrophilic and generally stable. koreascience.krabbexa.comIncreases solubility of reagent and bioconjugate; reduces aggregation during storage. medkoo.comlumiprobe.comthermofisher.comthermofisher.combiochempeg.comCan influence protein conformational stability and resistance to degradation. koreascience.krnih.gov
Biotin Moiety Stable structure. guidetopharmacology.orgdsmz.deflybase.orgfishersci.chuni.luEnables high-affinity, stable binding to avidin/streptavidin, critical for downstream applications. broadpharm.comThe stability of the covalent linkage to the target is essential for effective biotin binding.
Overall Bioconjugate Covalent bond is stable; solubility enhanced by PEG. glenresearch.combiochempeg.combroadpharm.comthermofisher.comthermofisher.combiochempeg.comImproved long-term storage stability due to reduced aggregation; functional integrity maintained. thermofisher.comthermofisher.combiochempeg.comPerformance can be influenced by factors like storage conditions and protein-specific characteristics.

Table 2: Hydrolysis Rate of NHS Esters (General Trends)

pH ValueApproximate Hydrolysis Half-lifeReference
pH 7Within hours thermofisher.com
pH 9Within minutes thermofisher.com
pH > 8.5Increased rate gbiosciences.com

Note: These values represent general trends for NHS esters and may vary depending on the specific molecule and conditions.

The enhanced solubility conferred by the PEG4 linker is a primary contributor to the improved long-term performance of biotinylated proteins, as it directly mitigates issues related to aggregation that can lead to loss of function or precipitation over time thermofisher.comthermofisher.combiochempeg.com.

Research Applications of Biotin Peg4 Nhs in Molecular and Cell Biology

Protein and Antibody Labeling for Detection and Analysis

Biotin-PEG4-NHS is widely used for labeling proteins and antibodies, enabling their detection and analysis in various biological assays thermofisher.combiochempeg.combroadpharm.combroadpharm.comthermofisher.comnovobiotec.comamsbio.comcaymanchem.comlabx.combertin-bioreagent.combiocompare.com. The conjugation of biotin (B1667282) to proteins or antibodies allows for their subsequent capture or detection using avidin (B1170675), streptavidin, or NeutrAvidin conjugates thermofisher.comthermofisher.comthermofisher.comthermofisher.cn.

Enhancing Signal Amplification in Immunoassays

The strong affinity between biotin and streptavidin/avidin is leveraged to enhance signal amplification in immunoassays thermofisher.comthermofisher.comthermofisher.cnlumiprobe.comdiva-portal.org. A single biotinylated antibody can bind to multiple streptavidin molecules that are conjugated to detection enzymes (e.g., HRP, AP) or fluorescent labels, leading to a significant increase in the signal output compared to direct conjugation methods thermofisher.comthermofisher.cndiva-portal.org. This signal amplification increases the sensitivity of the assay, allowing for the detection of low-abundance targets thermofisher.comdiva-portal.org.

Application in Western Blot, ELISA, and Immunohistochemistry Research

Biotinylated proteins and antibodies generated using this compound are routinely employed in standard immunoassay techniques such as Western blot, ELISA, and immunohistochemistry (IHC) thermofisher.comthermofisher.comthermofisher.cnlumiprobe.combiocompare.comabcam.combiocompare.com. In these applications, biotinylated primary or secondary antibodies are used to detect target molecules. The bound biotinylated antibody is then detected by adding a streptavidin or avidin conjugate linked to a reporter molecule (e.g., enzyme for colorimetric or chemiluminescent detection, fluorophore for fluorescence detection) thermofisher.comthermofisher.comthermofisher.cnlumiprobe.com. This indirect detection method utilizing the biotin-streptavidin interaction provides increased sensitivity thermofisher.comthermofisher.cn.

Biotinylation of Cell Surface Proteins for Flow Cytometry and Receptor Studies

This compound is a water-soluble and membrane-impermeable reagent, making it suitable for selectively labeling proteins exposed on the surface of live cells thermofisher.comthermofisher.comlabx.com. This application is particularly valuable for studies involving flow cytometry and receptor analysis thermofisher.comthermofisher.comthermofisher.comthermofisher.cnlumiprobe.combeilstein-journals.orgiris-biotech.de. By biotinylating cell surface proteins, researchers can isolate, detect, and quantify these proteins. In flow cytometry, biotinylated cells can be stained with fluorescently labeled streptavidin or avidin conjugates for analysis and sorting based on the presence and abundance of specific cell surface markers thermofisher.comthermofisher.cnlumiprobe.combeilstein-journals.org. This technique is useful for cell phenotyping, studying receptor expression levels, and isolating specific cell populations thermofisher.comthermofisher.cnbeilstein-journals.org.

Affinity Purification Methodologies Utilizing this compound

The high-affinity interaction between biotin and streptavidin/avidin is a cornerstone of many affinity purification techniques. This compound is a key reagent in developing these methodologies for isolating specific proteins and complexes from complex biological mixtures thermofisher.comlumiprobe.combiochempeg.comthermofisher.combroadpharm.combroadpharm.comthermofisher.comthermofisher.cnlumiprobe.comfishersci.belumiprobe.com.

Development of Streptavidin/Avidin-Based Affinity Resins for Target Isolation

Biotinylated molecules, created using this compound, can be captured using solid supports immobilized with streptavidin or avidin thermofisher.comlumiprobe.combiochempeg.comthermofisher.combroadpharm.combroadpharm.comthermofisher.comthermofisher.cnlumiprobe.comfishersci.belumiprobe.com. These affinity resins, such as streptavidin-agarose or avidin-coated magnetic beads, serve as a stationary phase to specifically bind biotinylated targets from a sample thermofisher.comthermofisher.comthermofisher.cnlumiprobe.com. The strong and stable interaction allows for stringent washing steps to remove non-specifically bound molecules, resulting in a highly enriched preparation of the biotinylated target and its interacting partners thermofisher.comthermofisher.cn.

Purification of Biotinylated Proteins and Complexes from Complex Mixtures

Following the biotinylation of a protein or a component within a molecular complex using this compound, the biotinylated entity can be efficiently purified from complex biological samples such as cell lysates or tissue extracts thermofisher.comthermofisher.comthermofisher.cnlumiprobe.combeilstein-journals.orgfishersci.be. The sample is incubated with a streptavidin or avidin-immobilized resin, allowing the biotinylated target and any tightly associated molecules to bind thermofisher.comthermofisher.comthermofisher.cnlumiprobe.com. Unbound components are washed away, and the specifically bound biotinylated protein or complex can then be eluted from the resin, typically using methods that disrupt the biotin-streptavidin interaction, although the bond is highly stable thermofisher.cnfishersci.be. This purification strategy is invaluable for isolating specific proteins, studying protein-protein interactions, and enriching low-abundance proteins for further analysis like mass spectrometry lumiprobe.combeilstein-journals.org.

Recovery of Biotinylated Molecules using Cleavable this compound Analogues

While this compound typically forms irreversible amide bonds, analogues containing cleavable elements within the spacer arm are employed for specific applications, particularly for the recovery of biotinylated molecules. A notable example is Biotin-PEG4-S-S-NHS (or NHS-SS-PEG4-Biotin), which incorporates a disulfide bond in the PEG4 spacer. cenmed.comfishersci.befishersci.com This disulfide bond is susceptible to cleavage by reducing agents, such as dithiothreitol (B142953) (DTT) or mercaptoethanol. fishersci.befishersci.com

This cleavable feature is particularly valuable in affinity purification experiments. Proteins or other biomolecules biotinylated with Biotin-PEG4-S-S-NHS can be captured on matrices immobilized with avidin, streptavidin, or NeutrAvidin™ protein due to the strong biotin-avidin interaction. fishersci.befishersci.com Following capture and washing to remove unbound substances, the specifically bound biotinylated molecule can be eluted from the affinity matrix by introducing a reducing agent. fishersci.befishersci.com The reducing agent cleaves the disulfide bond in the linker, releasing the target molecule from the immobilized biotin tag. This allows for the recovery of the biotinylated molecule in its native or functional form, free from the affinity matrix. fishersci.befishersci.com

This compound in Biosensor Development and Functionalization

This compound plays a significant role in the development and functionalization of biosensors, primarily by enabling the immobilization of biomolecules onto sensor surfaces. Its ability to react with primary amines and the presence of the PEG spacer are key to its utility in this area. lumiprobe.combpsbioscience.comfishersci.at

Surface Immobilization Strategies for Ligand-Receptor Interaction Studies

This compound is widely used to functionalize biosensor surfaces or to biotinylate ligands or receptors for subsequent immobilization on streptavidin-coated surfaces. The NHS ester group readily reacts with amine groups present on modified sensor surfaces (e.g., amine-functionalized silicon nitride chips or gold nanorods) or on the biomolecules themselves. bioforcenano.comnih.govnih.gov This creates a biotinylated surface or biotinylated molecule that can then bind with high affinity to immobilized streptavidin. bioforcenano.comnih.govnih.govnih.gov

This biotin-streptavidin interaction provides a robust and widely used method for anchoring biomolecules to biosensor platforms for studying ligand-receptor interactions in real-time. bioforcenano.comnih.govnih.govnih.gov For instance, NHS-PEG4-Biotin has been used to functionalize amine-modified silicon nanowire field-effect transistors (FETs) for studying the high-affinity binding kinetics of biotin and streptavidin. nih.govnih.gov Similarly, it has been employed in functionalizing gold nanorods for plasmonic biosensing applications to study streptavidin binding. universiteitleiden.nltue.nl The PEG4 spacer in this compound helps to extend the biotin away from the surface, reducing steric hindrance and improving the accessibility of the biotin tag for interaction with streptavidin or avidin. lumiprobe.comthermofisher.comuniversiteitleiden.nltue.nl

Engineering Biosensor Surfaces for Enhanced Detection Sensitivity and Specificity

The design of the linker molecule, such as the length and composition of the PEG spacer in this compound, can significantly impact the performance of biosensors. The PEG4 spacer contributes to enhanced water solubility, which is beneficial for reactions in aqueous environments and helps maintain the solubility of the biotinylated conjugate. lumiprobe.comfishersci.at

Furthermore, the length of the PEG linker influences the presentation and accessibility of the immobilized biomolecule, which is crucial for optimal binding interactions and signal transduction in biosensors. Studies investigating the effect of linker length on gold nanorod-based plasmonic biosensors have shown that longer PEG linkers, including PEG4 and PEG12, can relieve steric hindrance and favor the binding of larger proteins like streptavidin, leading to larger sensor responses compared to shorter or absent PEG linkers. universiteitleiden.nltue.nl

While random immobilization through NHS ester chemistry can lead to varied orientations of the immobilized biomolecule, affecting sensitivity and specificity, this compound can also be incorporated into strategies aimed at achieving more controlled immobilization. Site-specific biotinylation, sometimes utilizing PEGylated biotin linkers, has been explored to ensure that biomolecules are oriented optimally on the sensor surface, thereby enhancing detection sensitivity and selectivity. nih.govacs.orgacs.org For example, comparing random biotinylation using NHS-PEG4-biotin with site-specific enzyme-mediated biotinylation showed that oriented immobilization through the Fc region of an antibody provided improved antigen binding capacity and sensitivity in an immunosensor application. acs.org

Application in Imaging Probe Synthesis and Advanced Microscopy

This compound is a valuable building block in the synthesis of imaging probes, particularly for creating biotinylated conjugates used in cellular imaging and advanced microscopy techniques.

Synthesis of Fluorescent Biotinylated Probes for Cellular Imaging

This compound can be used to introduce a biotin handle onto fluorescent molecules or probes that contain primary amine groups. This allows the resulting fluorescently biotinylated probe to be targeted to structures or molecules recognized by avidin or streptavidin, or to utilize the high-affinity biotin-avidin interaction for signal amplification or detection in cellular imaging applications. thermofisher.com While Fluorescein-PEG4-NHS ester is a direct fluorescent analog used for labeling and imaging smolecule.com, the principle of using a PEGylated NHS ester to attach a functional tag (like biotin) to a molecule for imaging purposes is similar. Biotinylated probes can be detected using fluorescently labeled streptavidin or avidin conjugates, enabling visualization of the target in microscopy and flow cytometry. thermofisher.com

Dual-Modality Imaging Probe Design Incorporating this compound

This compound or related PEGylated biotin linkers are incorporated into the design of dual-modality imaging probes, which combine the capabilities of two different imaging techniques. The biotin moiety provides a handle for targeting or pretargeting strategies, often leveraging the strong interaction with avidin or streptavidin, while the PEG spacer enhances the probe's solubility and can influence its pharmacokinetic properties.

Role in PROTAC (Proteolysis Targeting Chimeras) Research

Proteolysis Targeting Chimeras (PROTACs) represent a transformative technology in drug discovery, designed to induce targeted protein degradation rather than simply inhibiting protein function jenkemusa.combiochempeg.comsigmaaldrich.com. A PROTAC molecule is typically composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting these two ligands jenkemusa.combiochempeg.comsigmaaldrich.com. This tripartite structure brings the POI into proximity with the E3 ligase, facilitating ubiquitination of the target protein and its subsequent degradation by the proteasome biochempeg.comsigmaaldrich.com.

This compound as a PROTAC Linker for Targeted Protein Degradation Research

This compound ester is recognized as a PEG-based PROTAC linker that can be incorporated into the synthesis of PROTACs medchemexpress.comchemsrc.commedchemexpress.com. While this compound itself contains a biotin moiety, which can be used for purification or detection, the core PEG4-NHS structure serves as a versatile building block for creating the linker portion of a PROTAC. The NHS ester allows for facile coupling to amine-containing molecules, which could be either the target protein ligand or the E3 ligase ligand during PROTAC synthesis bpsbioscience.comthermofisher.comamsbio.com.

PEG linkers, including those based on PEG4, are commonly used in PROTAC design due to their favorable properties, such as increased water solubility and flexibility jenkemusa.combiochempeg.combiochempeg.com. These properties can impact the PROTAC's cell permeability and the ability of the ternary complex to form efficiently jenkemusa.combiochempeg.com. This compound provides a convenient way to introduce a PEG4 spacer with a reactive handle (NHS ester) for conjugation, along with a biotin tag for potential downstream applications like pull-down assays or detection of synthesized PROTACs.

Design Principles for Optimal Linker Length and Flexibility in PROTAC Synthesis

The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficiency jenkemusa.combiochempeg.combiochempeg.com. Optimal linker design involves careful consideration of its length, flexibility, and chemical properties. PEG chains of varying lengths are frequently incorporated into PROTAC linkers, and the length of the PEG spacer can significantly influence the degradation efficiency jenkemusa.combiochempeg.com.

The PEG4 unit in this compound provides a specific length and flexibility. The tetraethylene glycol (PEG4) spacer is relatively short compared to longer PEG chains, offering a balance between flexibility and maintaining the required proximity between the POI and E3 ligase for effective ubiquitination. The flexibility of PEG linkers allows for proper orientation and interaction within the ternary complex biochempeg.com. Studies in PROTAC development often involve synthesizing a series of PROTACs with linkers of different lengths and compositions to identify the optimal linker for a specific target protein and E3 ligase pair. While specific detailed research findings on the optimal length using this compound specifically as the sole linker component were not extensively detailed in the search results, the principle of linker length optimization is a fundamental aspect of PROTAC design, and PEG linkers like the PEG4 unit contribute to this design space jenkemusa.combiochempeg.combiochempeg.com.

Interdisciplinary Approaches in PROTAC Development using this compound

PROTAC development is inherently an interdisciplinary endeavor, drawing upon expertise in chemistry, structural biology, cell biology, and pharmacology. This compound facilitates interdisciplinary approaches in several ways.

From a chemical perspective, this compound serves as a versatile synthetic handle. Its NHS ester allows chemists to readily conjugate the biotin-PEG4 module to various molecules containing primary amines, enabling the synthesis of diverse PROTAC constructs or probes for studying PROTAC mechanisms bpsbioscience.comthermofisher.comamsbio.com.

In structural biology and cell biology, biotinylated PROTACs synthesized using this compound can be used for studying ternary complex formation. Techniques such as pull-down assays using streptavidin-coated beads can help confirm the interaction between the PROTAC, the target protein, and the E3 ligase. The biotin tag allows for the isolation and detection of the PROTAC-bound complexes.

Furthermore, the water solubility imparted by the PEG4 linker is beneficial for cell-based assays, improving the solubility and potentially the cellular uptake of the synthesized PROTACs thermofisher.comjenkemusa.com. This is crucial for evaluating the efficacy of PROTACs in inducing protein degradation within a cellular context. The ability to synthesize biotinylated PROTACs also aids in pharmacokinetic and pharmacodynamic studies, allowing for the tracking and quantification of the PROTAC molecule in biological samples.

Emerging Research Frontiers and Future Directions

Integration of Biotin-PEG4-NHS with Click Chemistry and Bioorthogonal Reactions

The combination of established NHS ester chemistry with modern click chemistry and bioorthogonal reactions represents a significant area of development for biotinylation reagents. While this compound itself reacts via NHS ester chemistry, related PEGylated biotinylation reagents are being designed to incorporate functional groups compatible with click chemistry, expanding the possibilities for selective and efficient bioconjugation under diverse conditions, including in biological systems.

Development of Advanced Bioconjugation Toolkits

The development of advanced bioconjugation toolkits involves creating reagents that allow for precise and versatile attachment of molecules. Biotin-PEG conjugates are being synthesized with additional reactive handles for click chemistry, such as dibenzocyclooctyne (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC) or tetrazine for inverse electron-demand Diels-Alder reactions. bioglyco.combioglyco.comalfa-chemistry.combroadpharm.com For instance, reagents like N-(DBCO-PEG4)-N-biotin-PEG4-NHS or N-(Methyltetrazine-PEG4)-N-biotin-PEG4-NHS feature both an NHS ester for amine conjugation and a click chemistry handle. bioglyco.combioglyco.comalfa-chemistry.com This allows for multi-step or orthogonal labeling strategies, where the NHS ester can be used to attach the reagent to a primary amine-containing molecule, and the click chemistry handle is then available for subsequent reaction with a complementary functionalized molecule. This expands the complexity and specificity of achievable bioconjugates, enabling the creation of sophisticated molecular constructs for various research and potential therapeutic applications.

Applications in Protein Engineering and Synthetic Biology

In protein engineering, the ability to site-specifically modify proteins is crucial for controlling their function and creating novel protein-based materials or therapeutics. While traditional NHS ester chemistry with this compound results in random labeling of lysine (B10760008) residues and the N-terminus, the integration with click chemistry allows for more controlled conjugation. By incorporating unnatural amino acids with click-reactive functional groups into proteins during synthesis, biotin-PEG linkers equipped with complementary click handles can be attached at specific sites. nih.govacs.org This site-specific biotinylation, facilitated by linkers like DBCO-PEG4-biotin used in SPAAC reactions, can lead to conjugates with improved functional homogeneity and performance, such as in oriented immobilization on streptavidin surfaces for biosensing applications. nih.govacs.org These advancements are highly relevant to synthetic biology, where precise modification of biological molecules is fundamental to constructing artificial biological systems and pathways with desired properties.

High-Throughput Screening Methodologies Enabled by this compound

This compound plays a role in enabling high-throughput screening (HTS) methodologies, primarily through its use in preparing biotinylated molecules for capture or detection in array-based or bead-based assay formats. The strong and stable interaction between biotin (B1667282) and streptavidin/avidin (B1170675) is ideal for immobilizing biomolecules onto solid supports used in HTS platforms. thermofisher.comtcichemicals.com

For example, this compound has been used to biotinylate antibodies for applications in surface plasmon resonance imaging (SPRi), a technique that can be performed on automated, high-throughput systems. csic.es Biotinylated antibodies, prepared by reacting antibodies with NHS-PEG4-biotin, can be immobilized onto neutravidin-coated surfaces (like gold nanospheres), allowing for multiplexed detection of targets such as microRNAs in a high-throughput manner. csic.es

Furthermore, biotin-PEG4-dye conjugates have been utilized in multiplex bead binding assays (MBBAs) analyzed by flow cytometry. researchgate.net These assays, which can be adapted for HTS using flow cytometers equipped with autosamplers, allow for the simultaneous quantification of multiple protein-ligand interactions. researchgate.net The preparation involves conjugating biotin-PEG4-dye to beads, which then serve as a platform for binding studies. researchgate.net The use of this compound or similar biotinylation reagents is a foundational step in preparing the biotinylated components necessary for these high-throughput analytical techniques. Biotinylated proteins, created using NHS-PEG4-biotin, can also be immobilized onto surfaces for SPR binding experiments, contributing to HTS workflows for screening molecular interactions. elifesciences.org

Novel Applications in Materials Science for Biomolecule Immobilization

The immobilization of biomolecules onto various material surfaces is a critical aspect of developing biosensors, biochips, and other functional biomaterials. This compound is valuable in this area due to its ability to efficiently label biomolecules with biotin and the beneficial properties of the PEG spacer. thermofisher.combroadpharm.comlumiprobe.comthermofisher.comthermofisher.comabcam.comthermofisher.com

The NHS ester allows for straightforward coupling to amine-rich surfaces or to amine-containing molecules that are subsequently immobilized. broadpharm.com The PEG4 spacer arm, with a length of approximately 29.0 Å, helps to extend the biotinylated molecule away from the surface, reducing steric hindrance and improving the accessibility of the biotin tag for interaction with streptavidin or avidin. thermofisher.comfishersci.pt This is particularly important for maintaining the biological activity of immobilized biomolecules and ensuring efficient binding in downstream applications. The hydrophilic nature of the PEG spacer also helps to minimize non-specific binding of other molecules to the surface, leading to improved signal-to-noise ratios in assays and better performance of biosensors. thermofisher.comlumiprobe.comthermofisher.comthermofisher.com

Recent research has demonstrated the use of NHS ester-PEG4-biotin for random biotinylation of proteins which are then immobilized on streptavidin-coated surfaces for biosensor applications, highlighting its continued relevance in developing functional biomaterials. nih.govacs.org

Computational Modeling and Simulation of this compound Interactions and Conjugate Behavior

Computational modeling and simulation are increasingly being employed to understand the behavior of molecules and their interactions, including those involving bioconjugation reagents like this compound. While specific studies focusing solely on the computational modeling of this compound itself are limited in the provided search results, research on related biotin-PEG conjugates demonstrates the applicability of these techniques.

These computational approaches can help predict the conformation of the PEG linker, the accessibility of the biotin tag, and the potential interactions of the conjugated molecule with its environment or binding partners. As bioconjugation strategies become more complex, computational modeling can serve as a valuable tool for rational design, predicting the behavior of novel conjugates before experimental synthesis and testing, thereby accelerating the development of new bioconjugation toolkits and applications. The broader field of computational modeling of biological systems is well-established and provides a framework for simulating the behavior of conjugated biomolecules in various biological contexts. duke.eduresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.